Cas no 144924-32-3 (Quinazoline,4,6-dichloro-2-(4-chlorophenyl)-)

4,6-Dichloro-2-(4-chlorophenyl)quinazoline is a halogenated quinazoline derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct structure, featuring dichloro substitution at the 4- and 6-positions and a 4-chlorophenyl group at the 2-position, enhances its reactivity as an intermediate for constructing complex heterocyclic frameworks. The compound's electron-withdrawing chloro groups contribute to its stability and suitability for nucleophilic substitution reactions, making it valuable in the development of bioactive molecules, including potential kinase inhibitors or antimicrobial agents. Its high purity and well-defined chemical properties ensure consistent performance in research applications. This compound is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies and scaffold diversification.
Quinazoline,4,6-dichloro-2-(4-chlorophenyl)- structure
144924-32-3 structure
Product Name:Quinazoline,4,6-dichloro-2-(4-chlorophenyl)-
CAS No:144924-32-3
MF:C14H7Cl3N2
MW:309.577780008316
CID:102007
PubChem ID:15005823
Update Time:2025-05-20

Quinazoline,4,6-dichloro-2-(4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Quinazoline,4,6-dichloro-2-(4-chlorophenyl)-
    • 4,6-dichloro-2-(4-chlorophenyl)quinazoline
    • 4,6-Dichloro-2-(4-chloro-phenyl)-quinazoline
    • Quinazoline,4,6-dichloro-2-(4-chlorophenyl)
    • 144924-32-3
    • AB19798
    • FT-0726089
    • CS-0446846
    • AKOS012804287
    • A808293
    • DTXSID20566855
    • QUINAZOLINE, 4,6-DICHLORO-2-(4-CHLOROPHENYL)-
    • DB-063571
    • Inchi: 1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H
    • InChI Key: GGCLIINKGZTANY-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=C(C=CC2=NC(C2C=CC(=CC=2)Cl)=N1)Cl

Computed Properties

  • Exact Mass: 307.96700
  • Monoisotopic Mass: 307.967481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78000
  • LogP: 5.25700

Quinazoline,4,6-dichloro-2-(4-chlorophenyl)- Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Quinazoline,4,6-dichloro-2-(4-chlorophenyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:144924-32-3)Quinazoline,4,6-dichloro-2-(4-chlorophenyl)-
Order Number:A808293
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):553.0
Email:sales@amadischem.com

Additional information on Quinazoline,4,6-dichloro-2-(4-chlorophenyl)-

Introduction to Quinazoline,4,6-dichloro-2-(4-chlorophenyl) and Its Applications in Modern Chemical Research

Quinazoline,4,6-dichloro-2-(4-chlorophenyl), with the CAS number 144924-32-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound belongs to the quinazoline class, which is known for its broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The presence of chlorine substituents at the 4 and 6 positions, along with a chlorophenyl group at the 2 position, enhances its reactivity and functionality, making it a valuable scaffold for drug discovery and development.

The chemical structure of Quinazoline,4,6-dichloro-2-(4-chlorophenyl) consists of a six-membered aromatic ring system fused with a pyrimidine ring. The chlorine atoms at the 4 and 6 positions introduce electrophilic centers that can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. Additionally, the chlorophenyl group at the 2 position provides further opportunities for functionalization and interaction with biological targets. These structural features make this compound a promising candidate for synthesizing novel derivatives with enhanced pharmacological properties.

In recent years, there has been a surge in research focused on developing new therapeutic agents based on quinazoline derivatives. One of the most compelling areas of investigation has been its potential as an anticancer agent. Studies have demonstrated that certain quinazoline derivatives can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. For instance, modifications to the chlorine-substituted quinazoline scaffold have led to compounds that exhibit potent activity against kinases and other enzymes essential for cancer cell survival.

Furthermore, Quinazoline,4,6-dichloro-2-(4-chlorophenyl) has shown promise in the development of antimicrobial agents. The chlorine atoms in its structure contribute to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes. Research has indicated that this compound can be effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for treating multidrug-resistant infections. The chlorophenyl group also enhances its interactions with bacterial targets, further contributing to its antimicrobial efficacy.

The synthesis of Quinazoline,4,6-dichloro-2-(4-chlorophenyl) involves multi-step organic reactions that typically begin with the condensation of appropriate precursors under controlled conditions. The introduction of chlorine atoms at the 4 and 6 positions is often achieved through halogenation reactions using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The attachment of the chlorophenyl group at the 2 position can be accomplished via Friedel-Crafts alkylation or other coupling reactions. These synthetic strategies have been optimized to ensure high yields and purity, which are crucial for pharmaceutical applications.

Recent advancements in computational chemistry have also played a significant role in understanding the pharmacological properties of Quinazoline,4,6-dichloro-2-(4-chlorophenyl). Molecular modeling techniques have been used to predict how this compound interacts with biological targets such as enzymes and receptors. These studies have provided valuable insights into its binding affinity and mechanism of action, guiding the design of more effective derivatives. Additionally, virtual screening methods have been employed to identify potential lead compounds for further optimization.

The pharmaceutical industry has shown great interest in quinazoline derivatives due to their broad range of biological activities. Several clinical trials have been conducted to evaluate the safety and efficacy of quinazoline-based drugs in treating various diseases. While some candidates have advanced to late-stage development, others are still in early-stage research. However, the results from these studies have highlighted the therapeutic potential of quinazoline derivatives and spurred further innovation in this area.

Future research on Quinazoline,4,6-dichloro-2-(4-chlorophenyl) is likely to focus on developing more selective and potent derivatives with improved pharmacokinetic properties. Efforts are being made to minimize off-target effects while maintaining high efficacy against disease-causing targets. Additionally, green chemistry principles are being incorporated into synthetic methodologies to make the production process more sustainable and environmentally friendly.

In conclusion, Quinazoline,4,6-dichloro-2-(4-chlorophenyl) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique chemical properties make it a valuable scaffold for developing novel therapeutic agents with applications ranging from oncology to antimicrobial treatments. As research continues to uncover new applications for this compound and its derivatives, Quinazoline, it is expected to remain a cornerstone of drug discovery efforts in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:144924-32-3)Quinazoline,4,6-dichloro-2-(4-chlorophenyl)-
A808293
Purity:99%
Quantity:1g
Price ($):553.0
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